Tris(2-carboxyethyl)phosphine hydrochloride
Overview
Description
- Its chemical formula is C₉H₁₅O₆P , and it has a molecular weight of 286.65 g/mol .
- TCEP is often prepared and used as a hydrochloride salt (TCEP-HCl) , which enhances its solubility in water.
- Unlike some historical phosphines, TCEP is odorless and water-soluble .
TCEP: is a reducing agent commonly used in biochemistry and molecular biology applications.
Mechanism of Action
Target of Action
TCEP HCl is a strong reducing agent . Its primary targets are disulfide bonds within and between proteins . Disulfide bonds play a crucial role in maintaining the three-dimensional structure of proteins, thus influencing their function.
Mode of Action
TCEP HCl interacts with its targets by breaking the disulfide bonds . This interaction results in the reduction of disulfide bonds to thiol groups .
Biochemical Pathways
The reduction of disulfide bonds by TCEP HCl affects various biochemical pathways. It is particularly useful in processes such as gel electrophoresis and protein labeling with maleimides .
Pharmacokinetics
It is known that tcep hcl is soluble in water , which may influence its bioavailability.
Result of Action
The reduction of disulfide bonds by TCEP HCl leads to changes at the molecular and cellular levels. It can disrupt the three-dimensional structure of proteins, potentially altering their function . Moreover, TCEP HCl can keep cysteines from forming disulfide bonds, which is particularly useful when labeling cysteine residues with maleimides .
Action Environment
The action of TCEP HCl can be influenced by environmental factors. It exhibits reducing activity at pH 1.5 to pH 9.0 . It is also more resistant to oxidation in air compared to other reducing agents . Furthermore, it is stable in an aqueous solution , which makes it suitable for use in various biological applications .
Preparation Methods
Synthetic Routes: TCEP can be synthesized using various methods, but one convenient procedure involves the reaction of with in water.
Reaction Conditions: The reaction typically occurs at and yields TCEP-HCl.
Industrial Production: TCEP is produced on a larger scale for research and industrial applications.
Chemical Reactions Analysis
Reactions: TCEP acts as a powerful reducing agent, breaking disulfide bonds within and between proteins.
Common Reagents: TCEP is used instead of other agents like and due to its advantages (odorless, irreversible, hydrophilic, and resistant to oxidation).
Products: The end result of TCEP-mediated disulfide cleavage is two free thiols/cysteines .
Scientific Research Applications
Biochemistry: TCEP is crucial for protein studies, especially in where it prepares proteins by reducing disulfide bonds.
RNA Isolation: TCEP is used in tissue homogenization during RNA isolation.
UV-Visible Spectroscopy: TCEP avoids interfering absorbance in the range of 250 to 285 nm , unlike dithiothreitol.
Comparison with Similar Compounds
- TCEP’s uniqueness lies in its stability, odorlessness, and powerful reducing properties.
- Similar compounds include dithiothreitol and β-mercaptoethanol , but TCEP offers distinct advantages .
Biological Activity
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is a potent reducing agent widely used in biochemical and molecular biology applications. Its unique properties make it an essential tool for studying biological systems, particularly in the reduction of disulfide bonds in proteins and peptides. This article explores the biological activity of TCEP, including its mechanisms of action, applications, and relevant case studies.
- Chemical Formula : C₉H₁₆ClO₆P
- Molecular Weight : 286.65 g/mol
- Solubility : Water-soluble, stable at neutral pH
- CAS Number : 51805-45-9
TCEP is characterized by its ability to irreversibly reduce disulfide bonds to free thiols, making it a preferred choice over traditional reducing agents like dithiothreitol (DTT) and β-mercaptoethanol due to its stability and effectiveness across a wider pH range (pH 2-11) .
TCEP functions as a reducing agent by donating electrons to disulfide bonds (), converting them into two thiol groups (). This reaction can be represented as follows:
The reaction is rapid, typically completing within five minutes at room temperature . TCEP's water solubility and stability in various conditions make it particularly useful for biological applications where traditional agents may interfere with experimental outcomes.
Applications in Biological Research
- Protein Reduction : TCEP is extensively used to reduce disulfide bonds in proteins prior to electrophoresis and mass spectrometry analysis. It helps maintain protein structure by preventing the reformation of disulfides during sample preparation .
- Cell Culture Studies : In cell culture, TCEP has been employed to investigate redox states and their effects on cellular processes. For instance, studies have shown that TCEP can modulate the redox environment, influencing cell signaling pathways .
- Biothiol Analysis : TCEP facilitates the analysis of biothiols by reducing disulfides in serum samples, allowing for accurate quantification of total thiols .
Study on Disulfide Reduction Conditions
A study aimed at optimizing conditions for the reduction of disulfides in mouse serum samples demonstrated that TCEP effectively reduced low-molecular-weight disulfides such as cystine and glutathione disulfide when reactions were conducted on ice. This approach minimized interference peaks in chromatographic analysis, showcasing TCEP's utility in analytical biochemistry .
Impact on Peptide Stability
Research investigating the stability of peptides in gastrointestinal fluids found that TCEP could significantly enhance peptide stability against enzymatic degradation. This was particularly evident when comparing peptide degradation rates in simulated gastric fluid (SGF) with and without TCEP treatment . The presence of TCEP allowed for longer half-lives of peptides, indicating its potential role in drug formulation and delivery systems.
Comparative Analysis with Other Reducing Agents
Property | TCEP | DTT | β-Mercaptoethanol |
---|---|---|---|
Solubility | Water-soluble | Water-soluble | Water-soluble |
Stability | Stable at neutral pH | Less stable; oxidizes | Less stable; oxidizes |
Odor | Odorless | Strong odor | Strong odor |
Reactivity with maleimides | Low | High | High |
Reduction Time | <5 minutes | <5 minutes | <5 minutes |
TCEP's advantages over DTT and β-mercaptoethanol include its odorlessness, higher stability under various conditions, and reduced reactivity with labeling agents like maleimides, making it more suitable for specific applications .
Properties
IUPAC Name |
3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAJRFEEOIAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370367 | |
Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51805-45-9 | |
Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051805459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49AAM893K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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